N-Ethyl-4-iodo-N-(4-iodophenyl)aniline
Description
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline is a diarylamine derivative characterized by an aniline core substituted with an ethyl group and a 4-iodophenyl group on the nitrogen atom. This structure confers unique electronic and steric properties due to the electron-withdrawing iodine atoms and the bulky aromatic substituents.
Properties
CAS No. |
400786-08-5 |
|---|---|
Molecular Formula |
C14H13I2N |
Molecular Weight |
449.07 g/mol |
IUPAC Name |
N-ethyl-4-iodo-N-(4-iodophenyl)aniline |
InChI |
InChI=1S/C14H13I2N/c1-2-17(13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 |
InChI Key |
PGOCILZPFHZSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)I)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-iodo-N-(4-iodophenyl)aniline typically involves the reaction of 4-iodoaniline with ethyl iodide in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Scientific Research Applications
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving iodine-containing organic molecules and their interactions with biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-iodo-N-(4-iodophenyl)aniline involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding to proteins and other biomolecules. The ethyl and phenyl groups can also affect the compound’s hydrophobicity and overall reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Ethyl-4-iodo-N-(4-iodophenyl)aniline with key analogs, focusing on structural features, physicochemical properties, synthesis, and applications.
Substituent Effects on Physicochemical Properties
- Iodine Substitution : The presence of iodine at the para position enhances molecular weight and polarizability, influencing electronic properties (e.g., charge transport in materials science). However, in maleimide derivatives, iodine’s size showed negligible impact on enzyme inhibition, suggesting electronic effects may dominate over steric effects in certain biological contexts .
- N-Alkyl vs. N-Aryl Groups: N-Ethyl Group: Introduces moderate steric bulk compared to smaller methyl groups (e.g., 4-Iodo-N,N-dimethylaniline, ) or bulkier aryl substituents (e.g., N,N-bis(4-iodophenyl)-4-octoxyaniline, ). N-Aryl Groups: Tris(4-iodophenyl)amine () exhibits higher symmetry and crystallinity, beneficial for optoelectronic applications, while asymmetric substitution (e.g., 4-octoxy groups in ) may enhance solubility in nonpolar solvents.
Data Tables: Comparative Analysis
Table 1. Structural and Physical Properties
*Calculated based on analogous structures. †Inferred from solubility trends in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
